molecular formula C10H13ClO B1668835 Chlorothymol CAS No. 89-68-9

Chlorothymol

Cat. No.: B1668835
CAS No.: 89-68-9
M. Wt: 184.66 g/mol
InChI Key: KFZXVMNBUMVKLN-UHFFFAOYSA-N
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Description

Chlorothymol, also known as 4-chloro-2-isopropyl-5-methylphenol, is a halogenated derivative of thymol. It is a phenolic compound that exhibits potent antiseptic and antimicrobial properties. This compound is commonly used in various applications, including as a preservative in cosmetics and food, as well as in medicinal formulations for its antimicrobial effects .

Mechanism of Action

Target of Action

Chlorothymol primarily targets the γ-aminobutyric acid type A (GABA A) receptor . This receptor is a key player in inhibitory neurotransmission in the central nervous system. This compound acts as a positive allosteric modulator of this receptor .

Mode of Action

This compound interacts with the GABA A receptor, enhancing the binding of flunitrazepam , a potent benzodiazepine . It increases the GABA-evoked Cl− influx in a concentration-dependent manner . This interaction results in an increase in inhibitory neurotransmission, which can lead to effects such as sedation or anticonvulsant activity .

Biochemical Pathways

This compound’s action on the GABA A receptor impacts the GABAergic neurotransmission pathway . By enhancing the activity of the GABA A receptor, this compound increases the inhibitory effect of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system .

Pharmacokinetics

Its metabolism and excretion would likely involve hepatic biotransformation and renal elimination, respectively .

Result of Action

This compound’s action as a positive allosteric modulator of the GABA A receptor leads to an increase in inhibitory neurotransmission. This can result in anticonvulsant effects , as demonstrated in various seizure models . This compound has been found to significantly suppress parasitemia and increase the mean survival time in in vivo assays .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its lipophilic nature allows it to interact with lipid molecules in the neuronal environment, potentially affecting its activity . Additionally, this compound’s efficacy and stability could be influenced by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

Chlorothymol interacts with various enzymes and proteins in biochemical reactions . It is synthesized using a natural chloroperoxidase, which initiates the synthesis of this compound under very benign conditions . This interaction with enzymes and proteins enhances its antiseptic properties.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound was found to be active against Staphylococcus aureus and Staphylococcus epidermis, indicating its influence on bacterial cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to be most active against certain bacteria at specific concentrations, suggesting a potential mechanism of action involving binding to bacterial proteins or enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects observed in these studies are not yet available, it is known that this compound exhibits potent antiseptic effects, suggesting potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function. It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are also important areas of study. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Chlorothymol can be synthesized through the halogenation of thymol. One common method involves the use of N-chlorosuccinimide as a chlorinating agent. The reaction typically takes place in an organic solvent such as dichloromethane, under controlled temperature conditions. The process yields this compound with high purity and efficiency .

Industrial production of this compound often involves the chlorination of thymol using chlorine gas in the presence of a catalyst. This method allows for large-scale production and is cost-effective. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Chlorothymol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of dechlorinated products. Reducing agents such as sodium borohydride are typically used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

Chlorothymol has a wide range of scientific research applications:

Comparison with Similar Compounds

Chlorothymol is similar to other halogenated phenolic compounds, such as:

This compound is unique due to its specific halogenation, which enhances its antimicrobial potency while maintaining relatively low toxicity compared to other halogenated derivatives.

Properties

IUPAC Name

4-chloro-5-methyl-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZXVMNBUMVKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041547
Record name 6-Chlorothymol
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Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-68-9
Record name Chlorothymol
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Record name Chlorothymol [NF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorothymol
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Record name Chlorothymol
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Record name Phenol, 4-chloro-5-methyl-2-(1-methylethyl)-
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Record name 6-Chlorothymol
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Record name 6-chlorothymol
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Record name CHLOROTHYMOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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